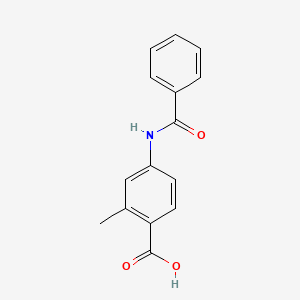

4-Benzamido-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzamido-2-methylbenzoic acid is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is also known as 4-(Benzoylamino)-2-methylbenzoic acid. This compound is a derivative of benzoic acid and is characterized by the presence of a benzamido group at the fourth position and a methyl group at the second position on the benzene ring.

Wirkmechanismus

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown potential in drug discovery . They have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .

Mode of Action

It’s known that benzamides interact with their targets through various mechanisms, including antioxidant activity, free radical scavenging, and metal chelating activity .

Biochemical Pathways

Benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.

Result of Action

Some benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Vorbereitungsmethoden

The synthesis of 4-Benzamido-2-methylbenzoic acid can be achieved through various methods. One common synthetic route involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.

Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses organoboron reagents and palladium catalysts under mild and functional group tolerant conditions .

Analyse Chemischer Reaktionen

4-Benzamido-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the benzamido group to an amine group.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Benzamido-2-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has explored its potential use in drug development due to its biological activities.

Industry: It is used in the synthesis of materials and as an analytical reagent.

Vergleich Mit ähnlichen Verbindungen

4-Benzamido-2-methylbenzoic acid can be compared with other similar compounds, such as:

2,3-Dimethoxybenzoic acid: Another derivative of benzoic acid with different substituents on the benzene ring.

3-Acetoxy-2-methylbenzoic acid: A compound with an acetoxy group instead of a benzamido group.

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Biologische Aktivität

4-Benzamido-2-methylbenzoic acid is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₁₅H₁₃N₁O₃

- Molecular Weight : 255.27 g/mol

This compound is part of the benzamide class, known for their diverse biological activities. It serves as an intermediate in the synthesis of more complex organic molecules and has been explored for its antioxidant and antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits free radical scavenging capabilities, which help mitigate oxidative stress in cells.

- Antibacterial Properties : Research indicates that it can inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or function .

- Cell Growth Inhibition : Similar to other benzamide derivatives, it has shown significant inhibitory effects on cell proliferation in cancer models, suggesting potential anticancer properties .

Biochemical Pathways

This compound interacts with several biochemical pathways:

- Cell Signaling Pathways : It may influence pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

- Metabolic Pathways : The compound can affect metabolic flux by interacting with enzymes involved in metabolic processes, potentially leading to altered cellular metabolism .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in human melanoma cells. The mechanism was linked to the downregulation of cyclins involved in cell cycle progression .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antibacterial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological assessments indicate that at therapeutic doses, the compound shows minimal cytotoxicity; however, further studies are required to fully understand its safety profile .

Eigenschaften

IUPAC Name |

4-benzamido-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-9-12(7-8-13(10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTQIHPWOLNVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.